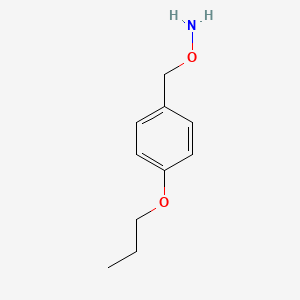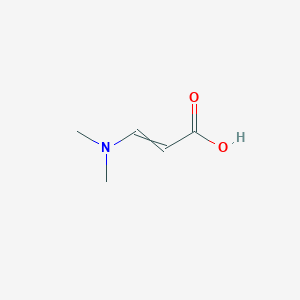
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide,6-(1-pyrrolidinyl)-: is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is characterized by a pyridine ring substituted with a carboxamide group at the third position and a pyrrolidinyl group at the sixth position. It is known for its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- typically involves the reaction of 3-pyridinecarboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions:
Oxidation: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
- Oxidized derivatives
- Reduced amide derivatives
- Substituted pyridinecarboxamides
科学的研究の応用
Chemistry: 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also employed in the design of bioactive molecules and pharmaceuticals .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .
作用機序
The mechanism of action of 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- 6-Pyrrolidin-1-yl-nicotinamide
- 6-pyrrolidin-1-ylpyridine-3-carboxamide
- 6-(pyridin-4-yl)quinazolin-2-amine
Comparison: Compared to similar compounds, 3-Pyridinecarboxamide,6-(1-pyrrolidinyl)- is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .
特性
CAS番号 |
56501-10-1 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
6-pyrrolidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-9(12-7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) |
InChIキー |
RGTWWBHGZOOBSQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
正規SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)





![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)


